8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Overview
Description
8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, also known as PBIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of indenoquinolines, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival, as well as the modulation of neurotransmitter receptors and ion channels in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, the modulation of neurotransmitter release and synaptic plasticity in the brain, and the reduction of oxidative stress and inflammation in various tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one in lab experiments is its potent and selective activity against cancer cells and neuronal damage, which makes it a promising lead compound for drug discovery. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, including the development of more potent and selective analogs for use in cancer and neuroscience research, the elucidation of its mechanism of action at the molecular level, and the investigation of its potential as a therapeutic agent in animal models of disease. Additionally, further studies are needed to explore the potential advantages and limitations of this compound in different experimental settings and to optimize its pharmacological properties for clinical use.
Scientific Research Applications
8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to exhibit potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases. In drug discovery, this compound has been used as a lead compound in the development of new drugs with improved pharmacological properties.
Properties
IUPAC Name |
11-(3-phenoxyphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19NO2/c34-32-26-16-7-6-15-25(26)29-28-24-14-5-4-9-20(24)17-18-27(28)33-31(30(29)32)21-10-8-13-23(19-21)35-22-11-2-1-3-12-22/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZERHKKGRQIVFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NC4=C(C5=CC=CC=C5C=C4)C6=C3C(=O)C7=CC=CC=C76 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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